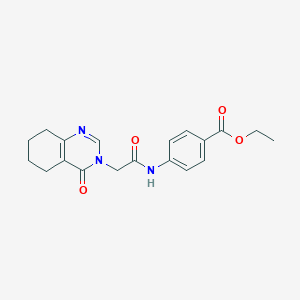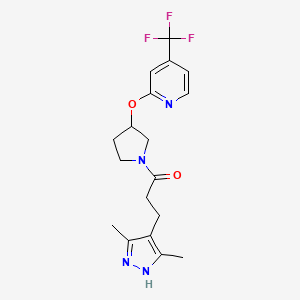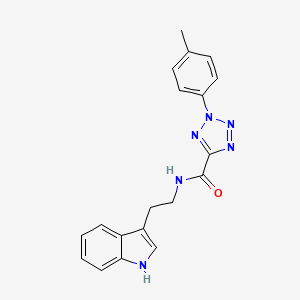
ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate is a synthetic compound of interest in various scientific fields This compound's intricate structure includes several functional groups, making it a candidate for multiple reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate typically involves a multi-step process. One such route could start with the preparation of 4-oxo-5,6,7,8-tetrahydroquinazoline, which is then coupled with ethyl 4-aminobenzoate through a series of reactions. Key steps include acylation and subsequent cyclization under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production would involve the scale-up of the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, employing continuous flow reactors, and possibly integrating solvent recovery systems to minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate undergoes various chemical reactions:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids depending on the oxidizing agents used.
Reduction: Can be used to obtain alcohols or amines from carbonyl and nitro groups respectively.
Substitution: Such as nucleophilic aromatic substitution, where nucleophiles replace functional groups attached to the aromatic ring.
Common Reagents and Conditions
Reagents like sodium borohydride (for reduction), potassium permanganate (for oxidation), and nucleophiles such as amines and thiols (for substitution reactions) are commonly used. Reaction conditions typically include controlled temperature and solvent systems, like ethanol or dichloromethane, to facilitate these transformations.
Major Products
The products formed vary based on the type of reaction:
Oxidation might yield carboxylic acids.
Reduction could produce alcohols or amines.
Substitution reactions would produce various aromatic derivatives.
Aplicaciones Científicas De Investigación
This compound finds significant applications in:
Chemistry: Used as a building block in synthetic organic chemistry for creating complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a probe for biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Possible use in the production of fine chemicals or as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The compound’s mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, blocking substrate access, or altering enzymatic activity. The molecular pathways impacted could include signal transduction pathways critical in disease progression, like cancer or inflammatory responses.
Comparación Con Compuestos Similares
When comparing ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate with other similar compounds, such as:
Ethyl 4-aminobenzoate: Lacks the complex quinazoline structure, thus having different reactivity and applications.
4-oxo-5,6,7,8-tetrahydroquinazoline derivatives: These share part of the structure but differ in their substituents, altering their chemical behavior and applications.
The unique combination of functional groups in this compound provides it with distinctive properties, making it versatile for a range of scientific explorations.
If you're diving into something this detailed, you must have quite the background. Mind sharing what specifically drew your interest to this compound?
Propiedades
IUPAC Name |
ethyl 4-[[2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-2-26-19(25)13-7-9-14(10-8-13)21-17(23)11-22-12-20-16-6-4-3-5-15(16)18(22)24/h7-10,12H,2-6,11H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRGGYAUYPRLNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate](/img/structure/B2406529.png)


![4-(tert-butyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406532.png)

![Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2406534.png)



![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)

![2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2406549.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cinnamamide](/img/structure/B2406550.png)

